2',4'-Dinitrophenyl-beta-galactopyranoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-dinitrophenyl-beta-galactopyranoside typically involves the reaction of beta-galactopyranoside with 2’,4’-dinitrophenyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of 2’,4’-dinitrophenyl-beta-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dinitrophenyl-beta-galactopyranoside undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions to facilitate the reaction.
Reduction: Commonly performed using hydrogen gas and a palladium catalyst under mild conditions.
Major Products Formed
Scientific Research Applications
2’,4’-Dinitrophenyl-beta-galactopyranoside is widely used in scientific research, particularly in the following areas:
Biochemistry: Used as a substrate in enzymatic assays to study the activity of beta-galactosidase.
Molecular Biology: Employed in the detection of lacZ gene expression in various organisms.
Medicine: Investigated for its potential use in diagnostic assays for detecting specific enzyme activities.
Industry: Utilized in the development of biosensors and other analytical devices.
Mechanism of Action
The primary mechanism of action of 2’,4’-dinitrophenyl-beta-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 2’,4’-dinitrophenol and beta-galactose. This reaction is often used as a colorimetric assay to measure beta-galactosidase activity, as the release of 2’,4’-dinitrophenol results in a color change that can be quantitatively measured .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenyl-beta-D-galactopyranoside: Another substrate for beta-galactosidase, used in similar enzymatic assays.
4-Nitrophenyl-beta-D-galactopyranoside: Also used as a substrate in enzymatic assays, but with different chromogenic properties.
Uniqueness
2’,4’-Dinitrophenyl-beta-galactopyranoside is unique due to the presence of two nitro groups, which enhance its chromogenic properties and make it particularly useful in colorimetric assays. This compound provides a more sensitive detection method compared to other similar substrates .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJUPNGKLHFUED-YBXAARCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180445 | |
Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25775-96-6 | |
Record name | 2,4-Dinitrophenyl β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25775-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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